molecular formula C8H14O2 B1237735 (E)-2-propylpent-2-enoic acid CAS No. 33786-47-9

(E)-2-propylpent-2-enoic acid

Cat. No.: B1237735
CAS No.: 33786-47-9
M. Wt: 142.20 g/mol
InChI Key: ZKNJEOBYOLUGKJ-FNORWQNLSA-N
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Description

(E,Z)-2-propyl-2-Pentenoic Acid is a mixture of two geometric isomers, (E)-2-propyl-2-pentenoic acid and (Z)-2-propyl-2-pentenoic acid. It is an active metabolite of valproic acid, a well-known anticonvulsant and mood-stabilizing drug . The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol .

Scientific Research Applications

(E,Z)-2-propyl-2-Pentenoic Acid has several scientific research applications:

Mechanism of Action

2-Propyl-2-pentenoic acid enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels .

Safety and Hazards

2-Propyl-2-pentenoic acid is harmful if swallowed. It causes skin irritation and serious eye damage. It may damage the unborn child and is suspected of damaging fertility .

Future Directions

2-Propyl-2-pentenoic acid has been used as a supplement in mouse embryonic fibroblast-conditioned medium (MEF-CM) to feed the cells . It is known to promote tumor cell toxicity and increase susceptibility to radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E,Z)-2-propyl-2-Pentenoic Acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2-pentenoic acid with propyl Grignard reagent under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and acidified to obtain the desired product.

Industrial Production Methods

Industrial production of (E,Z)-2-propyl-2-Pentenoic Acid involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(E,Z)-2-propyl-2-Pentenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,Z)-2-propyl-2-Pentenoic Acid is unique due to its dual isomeric nature and its role as an active metabolite of valproic acid. Its ability to inhibit HDACs and increase seizure threshold distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-2-propylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJEOBYOLUGKJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69827-64-1 (hydrochloride salt)
Record name 2-Propyl-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001306621
Record name (2E)-2-Propyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-ene-Valproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33786-47-9, 60218-41-9
Record name (2E)-2-Propyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33786-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-2-pentenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyl-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Propyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-propylpent-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-PROPYL-2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W67L10M6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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